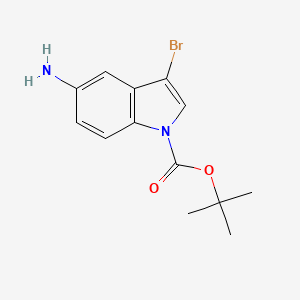

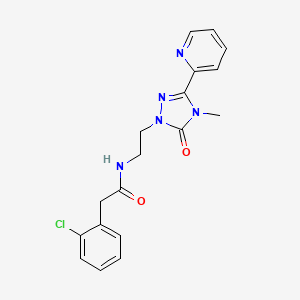

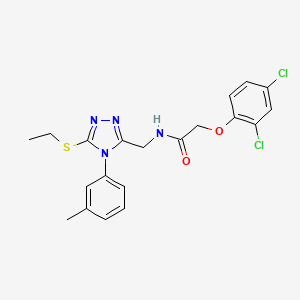

2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly discussed in the provided papers, similar compounds with chlorophenyl and acetamide groups are mentioned, which can give insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of amide bonds between acyl groups and amines. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, followed by acid-catalyzed dehydration . This suggests that the synthesis of the compound may also involve similar steps, such as nucleophilic substitution and dehydration reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of N—H and C—H bonds that can participate in hydrogen bonding, as well as halogen atoms that can engage in halogen-arene interactions . These interactions can significantly influence the three-dimensional arrangement of the molecules in the solid state, leading to the formation of complex sheets or chains within the crystal lattice.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The presence of substituents such as chlorophenyl and pyridinyl groups can further influence the chemical behavior of these compounds. For example, the chlorophenyl group can undergo nucleophilic aromatic substitution reactions, while the pyridinyl group can engage in metal coordination or electron-donating interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds and halogen-arene interactions can affect the melting and boiling points, solubility, and crystal packing of these compounds . Additionally, the electronic properties of the substituents can impact the compound's UV-Vis absorption and fluorescence characteristics.

Aplicaciones Científicas De Investigación

Oxidation Reactivity and Synthetic Routes

Research on compounds closely related to 2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide highlights advancements in synthetic chemistry and the exploration of oxidation reactivity. For instance, Pailloux et al. (2007) detailed the synthetic pathways leading to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, revealing insights into their oxidation reactivity when subjected to different oxidizing agents. This study underscores the complexity and versatility of these chemical structures in reacting to form various products under specific conditions, which could be pivotal for developing new pharmaceutical compounds or materials with unique properties (Pailloux et al., 2007).

Synthesis of Pyrrole and Pyrimidine Derivatives

Dawadi and Lugtenburg (2011) explored the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, showcasing a methodology to access a library of pyrrole systems. This research is essential for the development of compounds with potential applications in pharmaceuticals and agrochemicals due to the biological relevance of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

Radiosynthesis Applications

Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, demonstrating the use of tritium labeling for investigating the metabolism and mode of action of these compounds. Such methodologies are crucial for understanding the environmental fate and biological interactions of agricultural chemicals, which can inform safety and efficacy assessments (Latli & Casida, 1995).

Corrosion Inhibition Studies

Research by Yıldırım and Cetin (2008) on the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlights the potential industrial applications of such compounds. Their work demonstrates that these synthesized compounds can significantly inhibit corrosion in steel, suggesting their utility in protecting industrial materials from degradation (Yıldırım & Cetin, 2008).

Spectroscopic and Quantum Studies

The spectroscopic and quantum mechanical studies by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs offer insights into the photovoltaic efficiency and ligand-protein interactions of these compounds. Such research contributes to our understanding of the electronic properties and biological activities of acetamide derivatives, potentially leading to the development of new drugs and materials with optimized properties (Mary et al., 2020).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-23-17(15-8-4-5-9-20-15)22-24(18(23)26)11-10-21-16(25)12-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXUPHAXPURMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

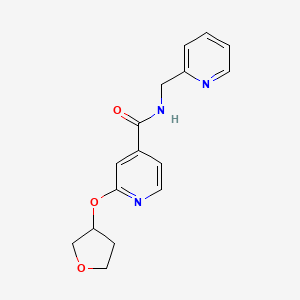

![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)

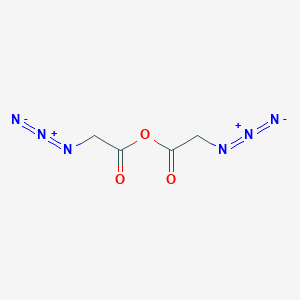

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)